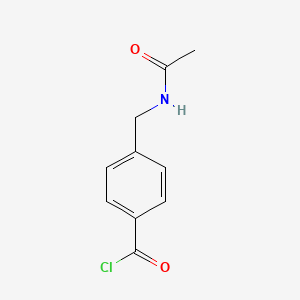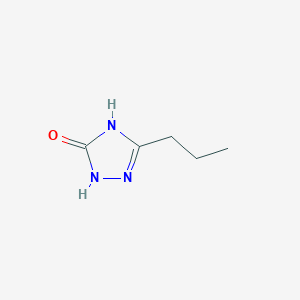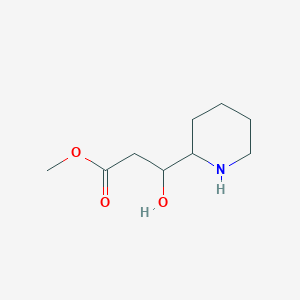![molecular formula C8H10N2O B13967513 3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile CAS No. 74650-13-8](/img/structure/B13967513.png)
3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-3-azabicyclo[310]hexane-2-carbonitrile is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile typically involves cyclopropanation reactions. One common method is the metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in the bicyclic structure . This method utilizes transition metal catalysts such as rhodium or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that do not require extensive purification steps. For example, the rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate has been demonstrated to produce 3-azabicyclo[3.1.0]hexanes on a gram scale without the need for distillation or chromatographic purification .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug design.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism of action of 3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological pathways. For example, derivatives of this compound have been shown to inhibit proteases, which are enzymes involved in the breakdown of proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: Another bicyclic compound with similar structural features but different functional groups.
3-Azabicyclo[3.1.0]hexane-6-carboxylates: These compounds have carboxylate groups instead of nitrile groups and are used in pharmaceutical research.
Uniqueness
3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile is unique due to its acetyl and nitrile functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its bicyclic structure also imparts rigidity, making it a valuable scaffold in drug design and materials science.
Propriétés
Numéro CAS |
74650-13-8 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
3-acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile |
InChI |
InChI=1S/C8H10N2O/c1-5(11)10-4-6-2-7(6)8(10)3-9/h6-8H,2,4H2,1H3 |
Clé InChI |
HJFUUJDOMWSXBT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC2CC2C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)

![1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)






